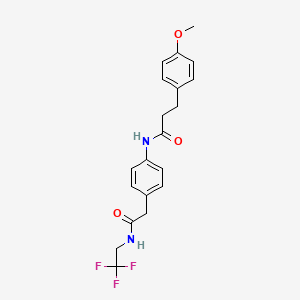
3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group and a trifluoroethyl moiety, which are known to influence its biological activity. The presence of fluorine atoms often enhances metabolic stability and membrane permeability, potentially increasing the compound's efficacy against various biological targets.
In Vitro Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have shown IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
- Antioxidant Activity :
- Cytotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target proteins, enhancing its inhibitory effects on enzymes like AChE and BChE .
- Metabolic Stability : The trifluoroethyl group contributes to the compound's metabolic stability, allowing for prolonged activity within biological systems .
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function .
- Anticancer Activity : Another investigation highlighted the anticancer properties of similar hydrazone derivatives in vitro against various cancer cell lines. These compounds were shown to induce apoptosis via the caspase pathway .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| Enzyme Inhibition | AChE | 10.4 - 24.3 | Significant inhibition observed |
| Enzyme Inhibition | BChE | 7.7 - 30.1 | Varies with structural modifications |
| Antioxidant Activity | Free Radical Scavenging | Not quantified | Enhanced by trifluoromethyl group |
| Cytotoxicity | MCF-7 Cells | Significant | Induces apoptosis |
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFRXDFQWNBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














